3-Amino-3-methyl-2-butanol
Overview
Description
3-Amino-3-methyl-2-butanol is an organic compound with the molecular formula C5H13NO. It is a tertiary alcohol and an amine, making it a versatile compound in various chemical reactions and applications. This compound is known for its use in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
Mode of Action
The exact mode of action of 3-Amino-3-methyl-2-butanol is not well-understood. As an alcohol derivative, it may interact with its targets through hydrogen bonding or other intermolecular forces. The presence of the amino group could also influence its interactions with biological targets .
Biochemical Pathways
For example, they can be involved in the production of aldehydes, which are important flavor compounds in many food products .
Pharmacokinetics
It has a relatively low molecular weight (103.16 Da), which suggests it could be readily absorbed and distributed in the body . Its polar surface area and the presence of hydrogen bond donors and acceptors could influence its solubility and permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-3-methyl-2-butanol can be synthesized through several methods. One common method involves the reaction of 4-hydroxy-2-butanone with hydroxylamine to form an oxime, which is then reduced using Raney nickel to yield this compound . Another method involves the ammoniation reduction reaction of ®-1-methylbenzylamine and butanone alcohol, followed by resolution with an acidic chiral resolving agent .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving the use of inexpensive reagents and mild reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Alkyl halides or other substituted compounds.
Scientific Research Applications
3-Amino-3-methyl-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: This compound is used in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Comparison with Similar Compounds
3-Methyl-2-butanol: A similar compound with a slightly different structure, used in similar applications.
2-Methyl-2-butanol: Another related compound with different physical and chemical properties.
Uniqueness: 3-Amino-3-methyl-2-butanol is unique due to its dual functional groups (amine and alcohol), which provide it with a wide range of reactivity and applications. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
3-amino-3-methylbutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-4(7)5(2,3)6/h4,7H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICKMFQXMYMBNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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